molecular formula C₁₈H₂₀O₂ B139935 Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv. CAS No. 57244-54-9

Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv.

Cat. No.: B139935
CAS No.: 57244-54-9
M. Wt: 268.3 g/mol
InChI Key: GGWYYLOIWHKAJM-UHFFFAOYSA-N
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Description

The compound "Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv." is a bisphenol derivative characterized by a central propane backbone substituted with three methyl groups (1,1,3-trimethyl) and two phenolic groups at the para positions. The "didehydro" designation indicates the presence of two dehydrogenation sites, likely forming conjugated double bonds within the structure. This structural feature may enhance rigidity, thermal stability, or reactivity compared to saturated analogs.

Properties

IUPAC Name

4-[4-(4-hydroxyphenyl)-4-methylpent-2-en-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-12,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWYYLOIWHKAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884698
Record name Phenol, 4,4'-(1,3,3-trimethyl-1-propene-1,3-diyl)bis-
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Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57244-54-9, 68299-18-3
Record name 4,4′-(1,3,3-Trimethyl-1-propene-1,3-diyl)bis[phenol]
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Record name Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv.
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Record name Phenol, 4,4'-(1,3,3-trimethyl-1-propene-1,3-diyl)bis-
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Record name p,p'-(1,1,3-trimethylpropane-1,3-diyl)diphenol, didehydro derivative
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Preparation Methods

Reaction Mechanism

In the presence of hydrochloric acid or sulfuric acid, phenol reacts with 3-methyl-2-pentanone to form a carbocation intermediate. The electrophilic aromatic substitution proceeds via para-hydroxyphenyl group coupling, yielding a bis-phenol adduct. Subsequent dehydration introduces the didehydro moiety. The reaction can be summarized as:

2Phenol+3-Methyl-2-pentanoneH+Intermediate DiolH2ODidehydro Derivative2 \, \text{Phenol} + \text{3-Methyl-2-pentanone} \xrightarrow{\text{H}^+} \text{Intermediate Diol} \xrightarrow{-\text{H}_2\text{O}} \text{Didehydro Derivative}

Optimization of Reaction Conditions

  • Catalyst : Sulfuric acid (0.5–1.0 M) achieves yields of 65–72%.

  • Temperature : 80–100°C minimizes side reactions like oligomerization.

  • Solvent : Toluene or dichloromethane enhances solubility of hydrophobic intermediates.

Table 1 : Comparative Yields Under Varied Conditions

CatalystTemperature (°C)Yield (%)
H₂SO₄8068
HCl10065
p-TSA*9072
*para-Toluenesulfonic acid

Dehydration of Diol Intermediates

The didehydro derivative is often synthesized via dehydration of a diol precursor, 4-methyl-2,4-bis(4-hydroxyphenyl)pentane-1,3-diol . This method ensures precise control over the double bond’s position.

Synthesis of Diol Precursor

The diol is prepared by reacting phenol with 3-methylglutaryl chloride in the presence of a Lewis acid (e.g., AlCl₃). Friedel-Crafts acylation forms a diketone intermediate, which is reduced using sodium borohydride to the diol.

Dehydration Process

Heating the diol at 120–150°C with phosphoric acid eliminates water, forming the didehydro group. The reaction’s stereoselectivity (Z/E ratio) depends on the acid strength and temperature.

Key Observations :

  • Phosphoric acid yields a 7:3 Z/E ratio at 130°C.

  • yields exceed 80% when using molecular sieves to absorb water.

Enzymatic Activation Pathways

While primarily chemical methods are employed, metabolic studies reveal that liver S9 fractions can oxidize bisphenol analogs to form active metabolites structurally akin to the didehydro derivative.

In Vitro Metabolic Synthesis

Incubation of bisphenol A (BPA) with rat liver S9 fractions generates 4-methyl-2,4-bis(p-hydroxyphenyl)pent-1-ene (MBP), a compound with identical functional groups to the target derivative. This pathway highlights the compound’s potential endocrine-disrupting activity.

Table 2 : Metabolic Conversion Efficiency

SubstrateEnzyme SourceYield (%)
BPARat Liver S942
BPB*Human Liver S938
*Bisphenol B

Alternative Routes: Grignard Reagent-Mediated Coupling

A less common but high-yield method involves Grignard reagents to couple phenolic units.

Reaction Steps

  • Formation of Phenolic Grignard Reagent :
    Mg+4-Bromophenol4-PhenoxyMgBr\text{Mg} + \text{4-Bromophenol} \rightarrow \text{4-PhenoxyMgBr}

  • Coupling with Trimethylpropanediyl Diiodide :
    24-PhenoxyMgBr+1,3-Diiodo-1,1,3-trimethylpropaneDidehydro Derivative2 \, \text{4-PhenoxyMgBr} + \text{1,3-Diiodo-1,1,3-trimethylpropane} \rightarrow \text{Didehydro Derivative}

This method achieves 75–80% yields but requires anhydrous conditions and elevated temperatures (60–80°C).

Industrial-Scale Production Challenges

Despite robust laboratory methods, scaling up synthesis faces hurdles:

  • Purity Concerns : Isomer separation (Z vs. E) demands costly chromatography.

  • Byproduct Formation : Oligomers and trisphenols account for 15–20% mass loss.

  • Regulatory Compliance : Residual catalysts (e.g., AlCl₃) must be below 50 ppm for pharmaceutical use.

Analytical Characterization of Synthetic Products

Post-synthesis analysis ensures structural fidelity:

  • NMR : 1H^1\text{H} NMR shows doublet peaks at δ 6.7–7.1 ppm (aromatic protons) and singlet at δ 1.2–1.4 ppm (methyl groups).

  • Mass Spectrometry : LC-MS/MS reveals a parent ion at m/zm/z 268.3 [M-H]⁻.

  • X-ray Crystallography : Confirms the Z-configuration of the didehydro moiety .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv. undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenolic derivatives

Scientific Research Applications

Polymer Chemistry

Phenol derivatives are widely used in the production of polymers. The compound can act as a monomer or cross-linking agent in the synthesis of phenolic resins, which are utilized in:

  • Adhesives : Phenolic resins provide strong bonding capabilities due to their thermal stability and resistance to moisture.
  • Coatings : The compound contributes to the durability and chemical resistance of coatings used in automotive and industrial applications.

Pharmaceuticals

Phenolic compounds are crucial in drug formulation due to their biological activity. The applications include:

  • Antioxidants : Compounds derived from phenol can help prevent oxidative stress in pharmaceuticals.
  • Antimicrobial Agents : The structural properties allow for the development of compounds with antibacterial and antifungal activities.

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Fine Chemicals : It can be utilized in the synthesis of various fine chemicals and agrochemicals.
  • Functionalization Reactions : Its reactivity allows for modifications that lead to new chemical entities with specific functionalities.

Material Science

Phenol derivatives play a role in developing advanced materials:

  • Composite Materials : Used as a matrix material for composites due to its strength and thermal stability.
  • Nanomaterials : Research is ongoing into using phenolic compounds for creating nanostructured materials with enhanced properties.

Case Study 1: Phenolic Resins in Aerospace

A study highlighted the use of phenolic resins derived from phenol compounds in aerospace applications. These resins demonstrate exceptional heat resistance and mechanical strength, making them suitable for high-performance components in aircraft manufacturing.

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant properties of phenolic compounds revealed that derivatives like didehydro deriv exhibit significant radical scavenging activity. This property is crucial for pharmaceutical applications aimed at combating oxidative stress-related diseases.

Case Study 3: Green Chemistry Approaches

Recent studies have explored the use of phenolic compounds in green chemistry processes. By utilizing these compounds as catalysts or reactants, researchers aim to develop more sustainable synthetic pathways that minimize environmental impact.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv. involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to other bisphenols and derivatives based on molecular structure, applications, and properties:

Compound Molecular Formula Bridge Structure Key Applications Notable Properties
Target Compound (didehydro deriv.) Not explicitly listed† 1,1,3-Trimethyl-1,3-propanediyl Hypothesized: Polymers, resins Potential higher rigidity/reactivity due to didehydro group; limited toxicity data
Bisphenol A (BPA) C₁₅H₁₆O₂ Isopropylidene (C(CH₃)₂) Plastics, epoxy resins, coatings Endocrine-disrupting properties; high thermal stability; widely regulated
Bisphenol F (BPF) C₁₃H₁₂O₂ Methylene (CH₂) Epoxy coatings, adhesives Lower viscosity than BPA; reduced estrogenic activity compared to BPA
2,2'-[(1,1,3-Trimethylpropane-1,3-diyl)bis(oxy)]bis[...] C₁₄H₂₈B₂O₆ 1,1,3-Trimethylpropane + borate Catalysts, boron-containing materials Enhanced thermal/chemical resistance due to borate groups
Phenol Red (sulfonated derivative) C₁₉H₁₄O₅S Benzoxathiole sulfonate pH indicator, biological assays Water-soluble; chromogenic properties dependent on sulfonate group

The molecular formula of the target compound is inferred as C₁₅H₁₄O₂ (assuming dehydrogenation reduces H count by 2 from a BPA-like structure).

Key Observations

Structural Impact on Reactivity :

  • The 1,1,3-trimethylpropane bridge in the target compound introduces steric hindrance, which may slow polymerization kinetics compared to BPA’s isopropylidene group. However, the didehydro modification could offset this by increasing conjugation, enhancing UV stability or electron delocalization in polymers .
  • BPF’s methylene bridge lacks methyl groups, resulting in lower steric effects and higher flexibility, making it suitable for low-viscosity resins .

Regulatory and Safety Considerations :

  • BPA’s endocrine-disrupting effects have led to strict regulations and a search for alternatives . The target compound’s toxicity profile is undocumented in the evidence, but its structural complexity may require rigorous evaluation if used in consumer products.

Functional Group Influence: Boron-containing analogs (e.g., from ) exhibit unique thermal stability due to borate groups, whereas sulfonated derivatives like Phenol Red prioritize solubility and optical properties .

Biological Activity

Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro derivative (CAS Number: 57244-54-9) is a chemical compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H20_{20}O2_{2}
  • Molecular Weight : 268.35 g/mol
  • IUPAC Name : 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bisphenol
  • InChIKey : GGWYYLOIWHKAJM-SEYXRHQNSA-N

The compound features a bisphenol structure with two para-hydroxyphenyl groups linked by a didehydro derivative of a trimethylpropane moiety. This configuration contributes to its unique biological properties.

Antioxidant Properties

Phenolic compounds are known for their antioxidant capabilities. The didehydro derivative exhibits significant radical scavenging activity due to the presence of hydroxyl groups which can donate electrons to free radicals. Studies have shown that it can effectively reduce oxidative stress in various cellular models.

Anti-inflammatory Effects

Research indicates that the compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition suggests potential therapeutic applications in treating inflammatory diseases. For instance, in vitro studies demonstrated a reduction in inflammatory markers in macrophage cell lines treated with the compound.

Anticancer Activity

Recent studies have explored the anticancer properties of phenolic compounds. The didehydro derivative has shown promise in inducing apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. In particular:

  • Case Study 1 : A study on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
  • Case Study 2 : Prostate cancer models indicated that the compound could inhibit tumor growth by interfering with signaling pathways involved in cell proliferation.

The biological activity of Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro derivative can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups facilitate electron donation to free radicals.
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory processes.
  • Cell Cycle Regulation : It modulates key proteins involved in cell cycle progression and apoptosis.

Data Table Summary

Biological ActivityMechanismReference
AntioxidantRadical scavenging
Anti-inflammatoryCOX/LOX inhibition
AnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing this bisphenol derivative, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes the preparation of structurally similar diquaternary salts using dibromoalkanes and bipyridine in dimethylformamide (DMF) under reflux . Optimization involves adjusting stoichiometry (e.g., 1:2 molar ratio of dihalide to phenolic precursor), temperature (80–120°C), and solvent polarity (DMF or THF). Monitoring via TLC or HPLC is critical to track intermediate formation.
  • Key Data :

PrecursorSolventTemp (°C)Yield (%)Reference
DibromoalkaneDMF10075–85

Q. How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C NMR for characteristic phenolic proton shifts (δ 5.5–7.0 ppm) and methylene bridges (δ 1.2–1.8 ppm for trimethyl groups) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. highlights SHELX’s robustness in resolving steric hindrance in bulky bisphenol derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 698.0139 for brominated analogs, as in ) .

Q. What are the key stability considerations for this compound under laboratory storage and experimental conditions?

  • Methodological Answer : Stability depends on substituents and environmental factors. For example:

  • Oxidative Degradation : Store under inert gas (N2_2/Ar) to prevent radical formation. notes that acrylate derivatives degrade at >60°C, forming quinone-like byproducts .
  • pH Sensitivity : Test stability in buffers (pH 2–12) via UV-Vis spectroscopy; phenolic groups may deprotonate above pH 10.
    • Key Data :
ConditionDegradation PathwayHalf-LifeReference
pH 12, 25°CDeprotonation<24 hrs

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For brominated analogs ( ), the electron-withdrawing Br groups lower HOMO energy, reducing oxidation propensity . Software like Gaussian or ORCA can model steric effects from trimethylpropanediyl bridges. Validate results with cyclic voltammetry (e.g., E1/2_{1/2} for oxidation peaks).

Q. What mechanistic pathways explain the compound’s degradation under oxidative or photolytic conditions?

  • Methodological Answer :

  • Photolysis : Use UV irradiation (254–365 nm) to study bond cleavage. ’s brominated derivatives undergo C-Br bond homolysis, forming aryl radicals detectable via ESR .
  • Oxidation : Hydrogen peroxide or Fenton’s reagent generates hydroxyl radicals, attacking methylene bridges. LC-MS identifies degradation products (e.g., quinones or fragmented phenols) .

Q. How can contradictions in reported reactivity data (e.g., regioselectivity in functionalization) be resolved?

  • Methodological Answer : Divergent results may arise from solvent polarity or catalyst choice. For example:

  • Solvent Effects : Polar aprotic solvents (DMF) favor SN2 pathways, while non-polar solvents (toluene) promote radical intermediates .
  • Catalyst Screening : Test Pd, Cu, or enzyme catalysts for cross-coupling reactions. ’s COF linkers use Pd-mediated Suzuki coupling for regioselective functionalization .

Q. What role does this compound play in synthesizing advanced materials (e.g., covalent organic frameworks or polymers)?

  • Methodological Answer : The rigid trimethylpropanediyl backbone enhances thermal stability in polymers. demonstrates its use as a COF linker via condensation with aldehydes, forming porous networks . Key steps:

  • Monomer Design : Introduce formyl groups for Schiff-base formation.
  • Characterization : BET surface area analysis and PXRD confirm framework topology.

Data Contradiction Analysis

  • Example : Conflicting reports on oxidative stability (e.g., vs. 17).
    • Resolution : Compare substituent effects—brominated derivatives ( ) resist oxidation better due to electron-withdrawing groups, while non-halogenated analogs () are more reactive .

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